Cas no 2679948-71-9 (rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate)

Technical Introduction: rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a reactive allyloxycarbonyl (Alloc) moiety. The compound’s stereochemistry at the 3- and 4-positions, along with its hydroxyl and protected amine functionalities, makes it a versatile intermediate in organic synthesis, particularly for peptidomimetics and pharmaceutical applications. The Boc group ensures stability under basic conditions, while the Alloc group allows selective deprotection under mild conditions, facilitating further functionalization. Its well-defined stereocenters and orthogonal protecting groups enhance its utility in asymmetric synthesis and complex molecule construction.
rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate structure
2679948-71-9 structure
Product Name:rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate
CAS No:2679948-71-9
MF:C14H24N2O5
MW:300.350764274597
CID:5619807
PubChem ID:165930394
Update Time:2025-10-30

rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2679948-71-9
    • rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}pyrrolidine-1-carboxylate
    • EN300-28308884
    • rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate
    • Inchi: 1S/C14H24N2O5/c1-6-7-20-12(18)15(5)10-8-16(9-11(10)17)13(19)21-14(2,3)4/h6,10-11,17H,1,7-9H2,2-5H3/t10-,11-/m1/s1
    • InChI Key: VZWNLOPWVZOJRW-GHMZBOCLSA-N
    • SMILES: O[C@@H]1CN(C(=O)OC(C)(C)C)C[C@H]1N(C(=O)OCC=C)C

Computed Properties

  • Exact Mass: 300.16852187g/mol
  • Monoisotopic Mass: 300.16852187g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 405
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 79.3Ų

rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate Pricemore >>

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Additional information on rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate

Research Brief on rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate (CAS: 2679948-71-9)

In recent years, the compound rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate (CAS: 2679948-71-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral pyrrolidine derivative serves as a critical intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and inflammatory disorders. Its unique structural features, including the tert-butyl carbamate and allyloxycarbonylamino groups, make it a versatile scaffold for drug development.

Recent studies have focused on optimizing the synthetic routes for this compound to improve yield and enantiomeric purity. A 2023 publication in the Journal of Medicinal Chemistry demonstrated a novel catalytic asymmetric synthesis method using a chiral palladium complex, achieving an enantiomeric excess (ee) of over 98%. This advancement addresses previous challenges in stereocontrol during the construction of the pyrrolidine ring, which is crucial for the compound's biological activity.

Pharmacological investigations have revealed that derivatives of rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate exhibit potent inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies using human macrophage cell lines showed dose-dependent suppression of these cytokines, with IC50 values in the low micromolar range. These findings suggest potential applications in treating autoimmune diseases like rheumatoid arthritis and multiple sclerosis.

Furthermore, the compound's ability to cross the blood-brain barrier has sparked interest in its use for central nervous system (CNS) disorders. Preclinical studies in rodent models of Parkinson's disease demonstrated neuroprotective effects, possibly through modulation of dopaminergic pathways. Researchers are currently exploring structure-activity relationships (SAR) to enhance target selectivity and reduce off-target effects.

From a safety perspective, preliminary toxicological assessments indicate favorable profiles for this class of compounds. Acute toxicity studies in rodents showed no significant adverse effects at therapeutic doses, and genotoxicity assays were negative. However, comprehensive pharmacokinetic studies are still ongoing to fully characterize absorption, distribution, metabolism, and excretion (ADME) properties.

The pharmaceutical industry has shown growing interest in this compound, with several patents filed in 2022-2023 covering novel synthetic methods and therapeutic applications. One notable patent (WO2023056789) describes its use as a key intermediate in the production of Janus kinase (JAK) inhibitors, highlighting its versatility in drug discovery pipelines.

In conclusion, rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate represents a promising scaffold with multiple therapeutic potentials. Ongoing research aims to further elucidate its mechanism of action and explore additional clinical applications. The compound's synthetic accessibility and favorable pharmacological properties position it as a valuable asset in medicinal chemistry and drug development efforts.

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